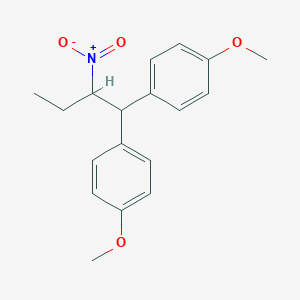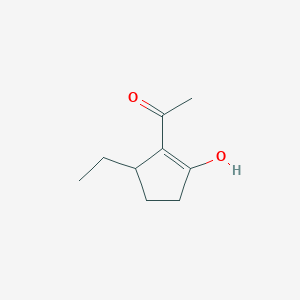
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester is a synthetic organic compound with the molecular formula C12H9F2NO3S. It is characterized by the presence of fluorine atoms at the 6th and 7th positions, a hydroxyl group at the 4th position, a mercapto group at the 2nd position, and an ethyl ester group at the 3rd position of the quinoline ring. This compound is primarily used in research and experimental applications .
Métodos De Preparación
The synthesis of 6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of fluorine atoms at the 6th and 7th positions using fluorinating agents.
Hydroxylation: Introduction of a hydroxyl group at the 4th position.
Mercapto Group Addition: Introduction of a mercapto group at the 2nd position.
Esterification: Formation of the ethyl ester group at the 3rd position through esterification reactions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the quinoline ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of fluorine atoms enhances its binding affinity to certain targets, while the hydroxyl and mercapto groups contribute to its reactivity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
6,7-Difluoro-4-hydroxy-2-mercaptoquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline: Lacks the fluorine and mercapto groups, resulting in different chemical properties.
6,7-Difluoroquinoline: Lacks the hydroxyl and mercapto groups, affecting its reactivity.
2-Mercaptoquinoline: Lacks the fluorine and hydroxyl groups, influencing its biological activity.
The unique combination of functional groups in this compound makes it distinct and valuable for specific research applications.
Propiedades
Fórmula molecular |
C12H9F2NO3S |
|---|---|
Peso molecular |
285.27 g/mol |
Nombre IUPAC |
ethyl 6,7-difluoro-4-hydroxy-2-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9F2NO3S/c1-2-18-12(17)9-10(16)5-3-6(13)7(14)4-8(5)15-11(9)19/h3-4H,2H2,1H3,(H2,15,16,19) |
Clave InChI |
KASDVUHOUFJQJI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC(=C(C=C2NC1=S)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


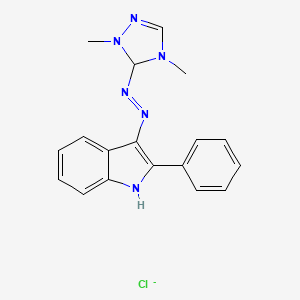
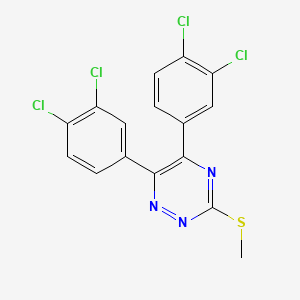
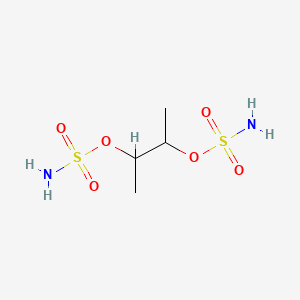
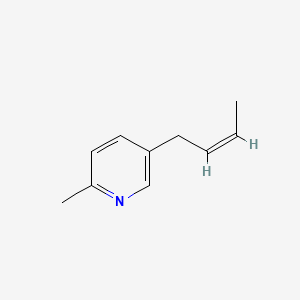
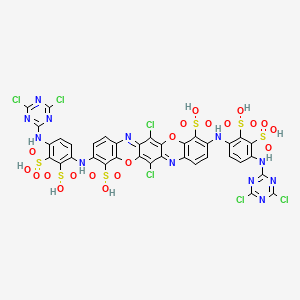

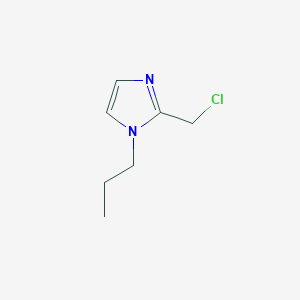

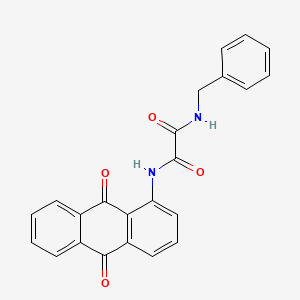
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
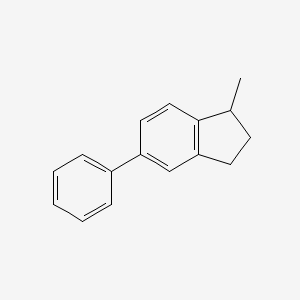
![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
